molecular formula C14H12N2O2S2 B2955001 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone CAS No. 339017-38-8

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone

Cat. No.: B2955001
CAS No.: 339017-38-8
M. Wt: 304.38
InChI Key: ZZJXBMNGZABEFK-UHFFFAOYSA-N
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Description

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that combines a thieno[2,3-c]isothiazole ring with an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-c]isothiazole compounds .

Scientific Research Applications

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methylisothiazole-4-carbonitrile
  • 3-Amino-5-methylthio-1H-1,2,4-triazole
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone is unique due to its specific structural features, such as the combination of the thieno[2,3-c]isothiazole ring with an amino group and a methoxyphenyl group.

Properties

IUPAC Name

(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-7-10-11(15)13(19-14(10)16-20-7)12(17)8-3-5-9(18-2)6-4-8/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXBMNGZABEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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